

Bioanalytical Methods for Dapagliflozin and its Metabolites: Application Notes and Protocols

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Compound of Interest

Compound Name: Dapagliflozin impurity A

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This document provides detailed application notes and protocols for the bioanalytical determination of Dapagliflozin and its primary metabolite, Dapagliflozin 3-O-glucuronide (D3OG), in biological matrices, primarily human plasma. The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Introduction

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of Dapagliflozin and its metabolites in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various validated bioanalytical methods for Dapagliflozin and its major metabolite.

Table 1: Summary of LC-MS/MS Bioanalytical Methods for Dapagliflozin and its Metabolites

Analyte(s)	Matrix	Sample Preparation	Linearity Range (ng/mL)	LLOQ (ng/mL)	Recovery (%)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Reference
Dapagliflozin	Human Plasma	Protein Precipitation	5 - 50	5	99.8 - 109	Satisfactory	Satisfactory	[1]
Dapagliflozin 3-O-glucuronide	Human Plasma	Protein Precipitation	50 - 500	50	101 - 103	Satisfactory	Satisfactory	[1]
Dapagliflozin	Rat Plasma	Solid Phase Extraction	5 - 2000	5	Not Reported	Good	Good	[2]
Dapagliflozin & Saxagliptin	Human Plasma	Solid Phase Extraction	0.502 - 227	0.502	Not Reported	Acceptable	Acceptable	[3]

Table 2: Summary of HPLC Bioanalytical Methods for Dapagliflozin

Matrix	Sample Preparation	Linearity Range (µg/mL)	LLOQ (µg/mL)	Recovery (%)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Reference
Human Plasma	Protein Precipitation	1.50 - 60	1.50	87.39 - 90.78	1.35 - 3.19	96.23 - 108.67 (% Accuracy)	[4][5]
Human Plasma	Protein Precipitation	0.01 - Not Specified	0.01	Not Reported	< 20	< 20	[6]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Determination of Dapagliflozin and Dapagliflozin 3-O-glucuronide in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of Dapagliflozin and its major metabolite, D3OG, in human plasma.[1]

1. Sample Preparation (Protein Precipitation)

- Pipette 100 µL of human plasma into a microcentrifuge tube.
- Add 300 µL of methanol (as the protein precipitating agent).
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions

- HPLC System: A validated HPLC system capable of gradient elution.
- Column: Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 μm).[1]
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.[1]
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.
- Run Time: 5 minutes.[1]

3. Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), negative mode.[2]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Dapagliflozin: Monitor the specific precursor to product ion transition.
 - Dapagliflozin 3-O-glucuronide: Monitor the specific precursor to product ion transition.
- Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Protocol 2: HPLC-UV Method for Determination of Dapagliflozin in Human Plasma

This protocol is based on a validated RP-HPLC method for the quantification of Dapagliflozin in human plasma.[4][5]

1. Sample Preparation (Protein Precipitation)

- To 0.5 mL of plasma sample in a centrifuge tube, add a known concentration of an appropriate internal standard (e.g., Azilsartan medoxomil).[5]
- Add 1 mL of acetonitrile to precipitate the plasma proteins.[5]
- Vortex the mixture for 2 minutes.[5]
- Centrifuge at 4000 rpm for 15 minutes.
- Collect the supernatant and inject it into the HPLC system.[5]

2. Chromatographic Conditions

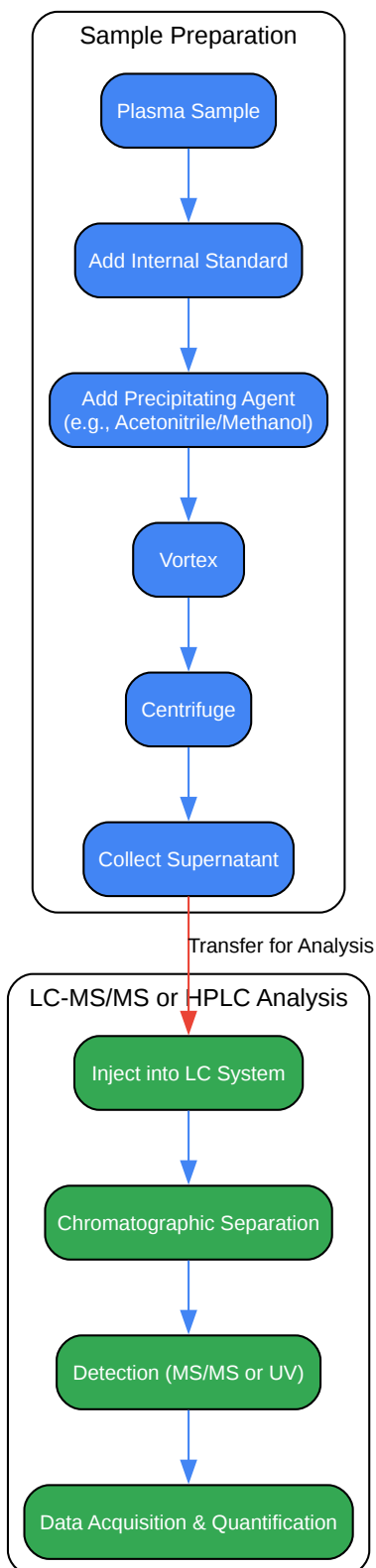
- HPLC System: A standard HPLC system with a UV detector.
- Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm).[4]
- Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v). [4]
- Flow Rate: 1.0 mL/min.[4]
- Detection Wavelength: 224 nm.[4]
- Injection Volume: 20 µL.[5]
- Column Temperature: Ambient.

Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating methods. Dapagliflozin has been shown to be labile to acidic conditions, while it exhibits stability under neutral, alkaline, photolytic, and thermal stress.[7][8] When developing a stability-indicating method, it is essential to resolve the Dapagliflozin peak from any degradation products formed under these stress conditions.

Visualizations

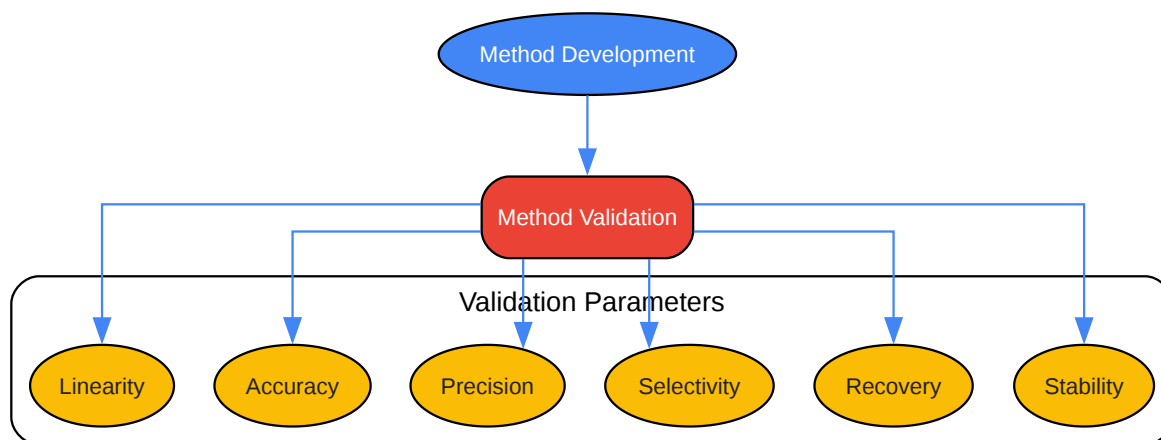
Experimental Workflows



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Caption: General workflow for the bioanalysis of Dapagliflozin.

Logical Relationship for Method Validation



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Caption: Key parameters for bioanalytical method validation.

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